molecular formula C13H18Si B14253440 Dimethyl(penta-2,4-dien-1-YL)phenylsilane CAS No. 178314-90-4

Dimethyl(penta-2,4-dien-1-YL)phenylsilane

Cat. No.: B14253440
CAS No.: 178314-90-4
M. Wt: 202.37 g/mol
InChI Key: PPUSQPJGWNJOBB-UHFFFAOYSA-N
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Description

Dimethyl(penta-2,4-dien-1-YL)phenylsilane is an organosilicon compound with the molecular formula C13H18Si. This compound features a phenyl group attached to a silicon atom, which is also bonded to a dimethyl group and a penta-2,4-dien-1-yl group. The presence of the conjugated diene system and the phenyl group makes this compound interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(penta-2,4-dien-1-YL)phenylsilane typically involves the reaction of phenylsilane with a suitable diene precursor under specific conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with penta-2,4-dien-1-yl under the influence of a catalyst such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst and reaction parameters is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(penta-2,4-dien-1-YL)phenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Silanol, siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Nitro, halogenated phenylsilane derivatives.

Scientific Research Applications

Dimethyl(penta-2,4-dien-1-YL)phenylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.

    Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its potential in medicinal chemistry, particularly in the design of silicon-containing pharmaceuticals.

    Industry: Utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Dimethyl(penta-2,4-dien-1-YL)phenylsilane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in diverse chemical reactions. The conjugated diene system can undergo cycloaddition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Lacks the conjugated diene system, making it less reactive in certain types of reactions.

    Dimethylphenylsilane: Similar structure but without the penta-2,4-dien-1-yl group, resulting in different reactivity and applications.

    Penta-2,4-dien-1-ylsilane: Contains the diene system but lacks the phenyl group, affecting its chemical properties and uses.

Uniqueness

Dimethyl(penta-2,4-dien-1-YL)phenylsilane is unique due to the combination of the phenyl group, dimethyl group, and conjugated diene system. This unique structure imparts specific reactivity and versatility, making it valuable in various chemical and industrial applications.

Properties

CAS No.

178314-90-4

Molecular Formula

C13H18Si

Molecular Weight

202.37 g/mol

IUPAC Name

dimethyl-penta-2,4-dienyl-phenylsilane

InChI

InChI=1S/C13H18Si/c1-4-5-9-12-14(2,3)13-10-7-6-8-11-13/h4-11H,1,12H2,2-3H3

InChI Key

PPUSQPJGWNJOBB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC=CC=C)C1=CC=CC=C1

Origin of Product

United States

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